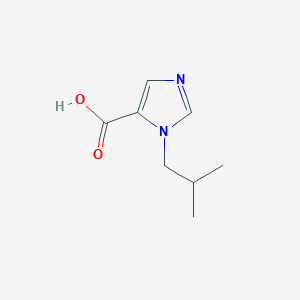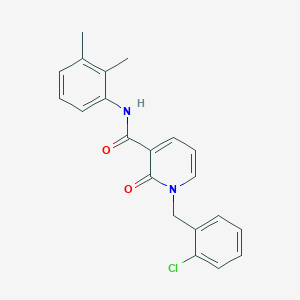![molecular formula C23H17Cl3N2O2 B2811100 4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-30-3](/img/structure/B2811100.png)
4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the use of 4-chlorobenzoyl chloride and a 2,6-dichlorophenyl)methyl derivative . The exact synthesis process would depend on the specific reactions used and the conditions under which they are carried out.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a quinoxalin-2-one group, which is a type of heterocyclic compound. This group is substituted at the 3-position with a methyl group and at the 4-position with a 4-chlorobenzoyl group. Additionally, it has a 2,6-dichlorophenyl)methyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the chlorobenzoyl and dichlorophenyl groups would likely make the compound relatively non-polar and lipophilic .Aplicaciones Científicas De Investigación
Antimicrobial and Mosquito Larvicidal Activity
Research on similar quinoxaline derivatives has shown promising results in the field of antimicrobial and mosquito larvicidal activities. Compounds with a structure closely related to 4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one exhibited good antibacterial and antifungal activities compared with standard antibiotics. Additionally, some of these compounds were lethal to mosquito larvae, suggesting potential use in controlling mosquito-borne diseases (Rajanarendar et al., 2010).
Crystal Structure Analysis
In the field of crystallography, studies involving isomeric quinoxaline compounds have provided insights into the importance of cage-type and π-π dimeric motifs. These structural analyses are crucial for understanding the chemical behavior and potential applications of quinoxaline derivatives in various scientific domains (de Souza et al., 2015).
Chemical Synthesis
Research has been conducted on methods for generating aroyl(quinoxalin-2-yl)ketene, a compound structurally related to the target molecule. These methods involve thermal decarbonylation of pyrroloquinoxalinedione or furandione, leading to the formation of complex quinoxaline derivatives. This research is significant for the synthesis of novel compounds with potential applications in various scientific fields (Silaichev & Maslivets, 2012).
Synthesis of Radiolabeled Compounds
Studies have also been conducted on the synthesis of radiolabeled quinoxaline derivatives, which are valuable for tracking and imaging applications in scientific research, especially in the field of medicine (Saari & Lumma, 1978).
Anti-Inflammatory and Analgesic Activity
Similar quinoxaline derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. Some of these compounds showed significant activities, suggesting potential therapeutic applications (Rajanarendar et al., 2012).
Anti-Inflammatory Properties in Vivo
Research on quinoxaline derivatives as ligands for histamine H4 receptors has revealed significant anti-inflammatory properties in vivo. This suggests potential applications in developing new treatments for inflammatory diseases (Smits et al., 2008).
Mecanismo De Acción
Target of Action
It shares structural similarities with fenofibrate , a well-known hypolipidemic drug. Fenofibrate primarily targets the liver cholesterol homeostasis , which plays a central role in controlling circulating cholesterol levels and in the development of atherosclerosis .
Mode of Action
Drawing parallels with fenofibrate, it can be inferred that it might interact with liver cholesterol homeostasis . The key interrelated events in this process include liver uptake of cholesterol by the LDL receptors, the endogenous biosynthesis of cholesterol, its transformation and elimination as bile acids, and its storage in the form of cholesteryl ester by the action of acyl coenzyme A cholesterol acyltransferase (ACAT) .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in cholesterol metabolism. Inhibition of cholesterol synthesis and esterification have been proven successful in the control of hypercholesterolemia and its consequences . Therefore, it can be hypothesized that this compound might also influence these two metabolic pathways.
Pharmacokinetics
It’s worth noting that similar compounds, like fenofibrate, are readily and entirely transformed into active metabolites upon oral administration .
Result of Action
Based on its potential similarity to fenofibrate, it might exhibit a potent cholesterol-lowering effect .
Propiedades
IUPAC Name |
4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-17-18(25)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(24)12-10-15/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYADQUABQFRKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

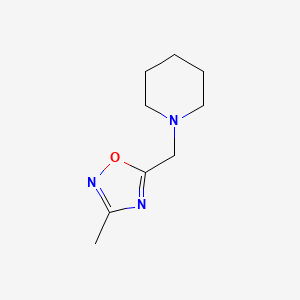

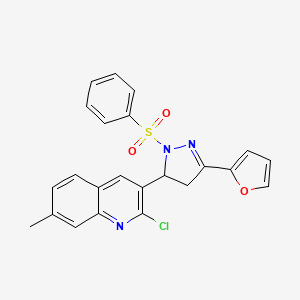
![N-[4-(2-Fluorophenyl)butan-2-yl]prop-2-enamide](/img/structure/B2811024.png)


![3-[N-(2-carboxyethyl)anilino]propanoic acid](/img/structure/B2811030.png)
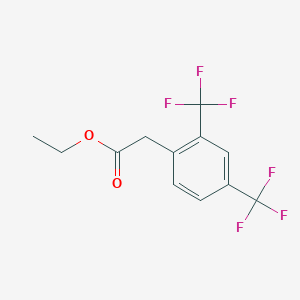
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2811035.png)
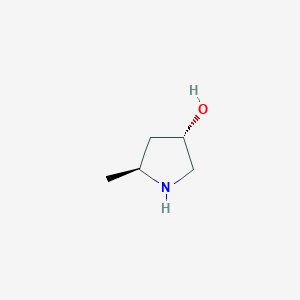
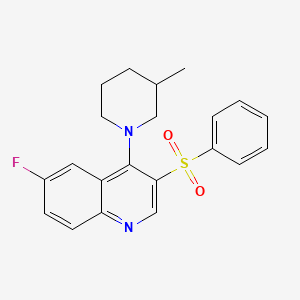
![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2811038.png)
